molecular formula C12H20ClN3 B1491728 6-chloro-N-octylpyrimidin-4-amine CAS No. 1556644-01-9

6-chloro-N-octylpyrimidin-4-amine

Cat. No. B1491728
CAS RN: 1556644-01-9
M. Wt: 241.76 g/mol
InChI Key: DQWHMEMANZHCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-octylpyrimidin-4-amine (COP) is an organic compound that is used in pharmaceutical and biological research. It is a derivative of pyrimidine, a six-membered ring of nitrogen and carbon atoms. COP is a versatile compound that can be used in the synthesis of a variety of compounds and can be used as a reagent in a wide range of reactions. COP has been studied extensively for its biochemical, physiological, and pharmacological properties.

Scientific Research Applications

  • Amination of Halogenopyrimidines : Studies on the amination of halogenopyrimidines, similar in structure to 6-chloro-N-octylpyrimidin-4-amine, reveal insights into the mechanisms of these reactions. For example, the amination of 5-bromo-2,4-di-t-butylpyrimidine yields 6-amino-2,4-di-t-butylpyrimidine as a major product (Rasmussen & Plas, 2010). This indicates the potential for selective amination in related compounds.

  • Molecular Structures : Research on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine, compounds structurally similar to this compound, helps in understanding conformational differences and hydrogen-bonding interactions in their crystal structures (Odell et al., 2007).

  • Ring Transformations in Heterocyclic Halogeno Compounds : Investigating the reactions of heterocyclic halogeno compounds with nucleophiles provides insights into the formation of amino compounds and the mechanisms involved, such as the addition-elimination mechanism (Meeteren & Plas, 2010).

  • Electrochemical Synthesis : Research on the electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides demonstrates the potential for creating novel compounds under mild conditions (Sengmany et al., 2011).

  • Regioselectivity in Reactions : Understanding the regioselective displacement reactions of ammonia with derivatives of halogenopyrimidines, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, informs about the formation of specific aminopyrimidines, which is relevant for the study of this compound (Doulah et al., 2014).

  • Molecular Docking and Quantum Chemical Calculations : Studies involving quantum chemical calculations, molecular docking, and spectroscopic analysis of compounds like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine can provide insights into the biological activity and molecular properties of related compounds (Aayisha et al., 2019).

properties

IUPAC Name

6-chloro-N-octylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3/c1-2-3-4-5-6-7-8-14-12-9-11(13)15-10-16-12/h9-10H,2-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWHMEMANZHCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-octylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-octylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-octylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-octylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-octylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-octylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.